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Ceralasertib (AZD6738), a potent and selective oral inhibitor of the Ataxia-Telangiectasia and
Rad3-related (ATR) protein kinase, is at the forefront of a new wave of cancer therapies
targeting the DNA damage response (DDR) pathway.[1][2] By crippling a cancer cell's ability to
repair its DNA, Ceralasertib induces synthetic lethality, particularly in tumors with existing
defects in other DDR pathways like ATM or BRCA1/2 mutations.[1] This guide provides a
comprehensive comparison of the synergistic interactions of Ceralasertib with various
chemotherapy agents, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: The ATR Signaling Pathway

ATR plays a pivotal role in response to DNA replication stress, which can be induced by certain
chemotherapeutic agents.[3] When replication forks stall, ATR is activated and initiates a
signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR,
Ceralasertib prevents this repair process, leading to the accumulation of DNA damage and
ultimately, tumor cell death.[1][2]
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Caption: Ceralasertib inhibits ATR, preventing cell cycle arrest and DNA repair, leading to
apoptosis.

Preclinical Synergistic Interactions

In vitro and in vivo preclinical studies have demonstrated the synergistic potential of
Ceralasertib with a range of chemotherapeutic agents.
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Chemotherapy
Cancer Type
Agent

Model

Synergy Score
Key Findings (where

available)

Triple-Negative
Breast Cancer
(TNBC)

Carboplatin

Patient-Derived
Xenograft (PDX)

Ceralasertib
showed dose-
dependent
synergistic
potentiation of
carboplatin, Not specified
leading to

enhanced tumor

growth inhibition

and regression.

[4][5]

Irinotecan Not specified

In vivo

Twice daily
dosing of
Ceralasertib was
required B
) Not specified
following
irinotecan for
optimal tumor

regression.[5]

Pancreatic
o Ductal
Gemcitabine )
Adenocarcinoma

(PDAC)

In vitro and In

vivo

The combination
of Ceralasertib
o Strong synergy
and gemcitabine
observed across
13 PDAC cell

lines.[7]

synergistically
induced
regression of
PDAC.[6]

Paclitaxel Gastric Cancer,

Breast Cancer

In vitro, In vivo

An additive effect  Not specified
was observed in

a subset of

gastric cancer

cell lines and in

breast cancer
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cell line models.

(8]

Complete tumor
regression was

) ) achieved with
Patient-Derived

Xenograft (PDX)

Olaparib (PARP
Inhibitor)

BRCA-mutant

concurrent daily
TNBC

Not specified
dosing of
Ceralasertib and

olaparib.[5]

Clinical Validation of Synergistic Efficacy

Clinical trials have further validated the promising preclinical findings, demonstrating the
tolerability and anti-tumor activity of Ceralasertib in combination with standard-of-care
chemotherapies.

Ceralasertib in Combination with Carboplatin

A Phase | study in patients with advanced solid tumors established the recommended Phase II
dose (RP2D) and demonstrated preliminary anti-tumor activity.[4][9]

L. . Dosing Key Common
Clinical Patient . -
. Phase . Regimen Efficacy Grade =3
Trial Population .
(RP2D) Results Toxicities
Ceralasertib 2 confirmed
40 mg once partial Anemia
daily (days 1-  responses; (39%),
Phase |
Advanced 2) + 53% of Thrombocyto
(NCT022646 I _ _ _
78)[10] Solid Tumors  Carboplatin evaluable penia (36%),
AUCS (every patients had Neutropenia
3 weeks)[4] stable (25%)[9]
[9] disease.[9]

Ceralasertib in Combination with Paclitaxel
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A Phase | study showed that the combination of Ceralasertib and paclitaxel was well-tolerated

and exhibited anti-tumor activity, particularly in patients with advanced melanoma resistant to

prior anti-PD1 therapy.[8][11]

Key
. . Dosing Efficacy Common
Clinical Patient ]
. Phase . Regimen Results Grade =3
Trial Population o
(RP2D) (Melanoma Toxicities
Subset)
Ceralasertib
240 mg twice Neutropenia
daily (days 1- ORR: 33.3%; (68%),
Advanced )
Phase | ] ) 14) + mPFS: 3.6 Anemia
Malignancies )
(NCT026301 I ) Paclitaxel 80 months; (44%),
(enriched for
99)[12] mg/mz (days mOS: 7.4 Thrombocyto
melanoma) )
1,8,150fa months[8][11]  penia (37%)
28-day cycle) [8][11]

[8l11]

Ceralasertib in Combination with Gemcitabine

A Phase | trial (ATRIUM) is currently assessing the safety and efficacy of Ceralasertib in

combination with gemcitabine, with a focus on pancreatic cancer based on strong preclinical

synergistic data.[13][14]
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.. . . Key Common
Clinical Patient Dosing .
. Phase . . Efficacy Grade =3
Trial Population Regimen o
Results Toxicities
Ascending
doses of
Advanced Ceralasertib
ATRIUM Solid Tumors (40-120 mgq) _
0 be
(NCT036696 I (expansionin  and Ongoing )
) o determined
01)[13][14] pancreatic Gemcitabine
cancer) (625-1000
mg/m3)[13]
[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below
are summaries of the key experimental protocols.

In Vitro Synergy Assessment

Cell Viability Assays:

o Method: Cancer cell lines are treated with a range of concentrations of Ceralasertib, the
chemotherapy agent, or the combination of both for a specified period (e.g., 72 hours). Cell
viability is then measured using assays such as CellTiter-Glo.

o Data Analysis: Combination index (CI) values are calculated using the Chou-Talalay method
(CompuSyn software). A Cl < 1 indicates synergy, Cl = 1 indicates an additive effect, and CI
> 1 indicates antagonism.[15]

In Vivo Xenograft Studies
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Caption: Workflow for in vivo assessment of Ceralasertib and chemotherapy combinations.

¢ Animal Models: Immunocompromised mice (e.g., nude mice) are implanted with human
cancer cell lines or patient-derived xenografts (PDXs).

e Treatment: Once tumors reach a specified size, mice are randomized into treatment groups:
vehicle control, Ceralasertib alone, chemotherapy alone, and the combination. Dosing
schedules are optimized based on preclinical evidence.[4]

o Efficacy Assessment: Tumor volumes and body weights are measured regularly. The primary
endpoint is typically tumor growth inhibition or regression.
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Clinical Trial Design
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Caption: A typical Phase | dose-escalation clinical trial design for combination therapy.

o Study Design: Phase | trials typically employ a dose-escalation design (e.g., 3+3 or rolling 6)
to determine the maximum tolerated dose (MTD) and RP2D of the combination therapy.[8]
[11]

o Patient Population: Eligible patients generally have advanced, refractory solid tumors for
which standard therapies have failed.[4][8]

o Assessments: Safety and tolerability are the primary endpoints. Secondary endpoints include
anti-tumor activity (evaluated by RECIST criteria), pharmacokinetics, and
pharmacodynamics.[4][8]

Conclusion

The combination of Ceralasertib with various chemotherapy agents represents a promising
strategy to enhance anti-tumor efficacy and overcome resistance. The synergistic interactions
observed in both preclinical and clinical settings underscore the potential of targeting the ATR
pathway to sensitize cancer cells to DNA-damaging agents. Ongoing and future clinical trials
will be crucial in further defining the optimal combination partners, dosing schedules, and
patient populations that will benefit most from this innovative therapeutic approach.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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